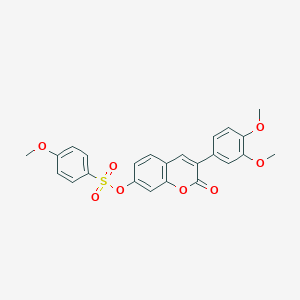

![molecular formula C19H12Cl3NO3S B2890755 2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide CAS No. 339105-34-9](/img/structure/B2890755.png)

2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide” is a chemical compound with the molecular formula C19H12Cl3NO3S. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamide derivatives like this compound can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Screening

- CHLOROSULFONATION OF N-BENZYL CARBOXAMIDES : Research by Cremlyn, Ellis, and Pinney (1989) explored the chlorosulfonation of N-benzyl p-chloro- and 2,4-dichloro-benzamide, leading to the production of corresponding p-sulfonyl chlorides. These compounds were further processed to generate 22 derivatives, with preliminary biological screening against fungi, insects, and weeds. This study highlights the chemical versatility and potential biological applications of these compounds (Cremlyn, Ellis, & Pinney, 1989).

Polymer Synthesis and Properties

- Synthesis and Properties of New Sulfonated Poly(p-phenylene) Derivatives : Ghassemi and McGrath (2004) focused on synthesizing high molecular weight poly(2,5-benzophenone) derivatives, including those derived from 2,5-dichloro-4'-substituted benzophenones, for applications in proton exchange membranes. Sulfonation introduced sulfonic acid moieties, enhancing proton conductivity, which is critical for fuel cell applications (Ghassemi & McGrath, 2004).

Molecular Interactions and Crystal Structure

- Sulfonamides as a Subject to Study Molecular Interactions in Crystals and Solutions : Perlovich et al. (2008) investigated the crystal structures and molecular interactions of various sulfonamides, including those related to 2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide. This study is crucial for understanding the solubility, solvation, and distribution characteristics of sulfonamides, which can influence their applications in pharmaceuticals and materials science (Perlovich et al., 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that benzamide derivatives can interact with their targets through hydrogen bonding, owing to the presence of the amide functional group . The dichloro groups may also play a role in the compound’s interaction with its targets .

Biochemical Pathways

Benzamide derivatives are often involved in a wide range of biological processes, including signal transduction, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

The presence of the dichloro groups may influence the compound’s bioavailability and distribution within the body .

Result of Action

Similar compounds have been known to exhibit various biological activities, such as antitumoral and anticonvulsive activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Eigenschaften

IUPAC Name |

2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3NO3S/c20-12-5-10-15(17(22)11-12)19(24)23-13-6-8-14(9-7-13)27(25,26)18-4-2-1-3-16(18)21/h1-11H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYBANIKCDDZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2890672.png)

![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)

![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2890681.png)

![6-Chloro-4-[(3,4-dimethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2890690.png)

![Naphthyl({5-[(naphthylamino)sulfonyl]naphthyl}sulfonyl)amine](/img/structure/B2890693.png)

![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2890694.png)